molecular formula C11H10N2O B7483897 3-Pyrrol-1-ylbenzamide

3-Pyrrol-1-ylbenzamide

Cat. No.: B7483897
M. Wt: 186.21 g/mol
InChI Key: GGOHBCPSMXYXLF-UHFFFAOYSA-N
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Description

3-Pyrrol-1-ylbenzamide is an organic compound that features a benzamide group attached to a pyrrole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzamide and pyrrole moieties in its structure allows for a range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrol-1-ylbenzamide typically involves the reaction of 3-bromobenzamide with pyrrole in the presence of a base. A common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-bromobenzamide reacts with pyrrole in the presence of a palladium catalyst and a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Pyrrol-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form N-oxide derivatives.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: N-oxide derivatives of the pyrrole ring.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Pyrrol-1-ylbenzamide involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The pyrrole ring can interact with DNA or proteins, leading to the disruption of cellular processes. Additionally, the benzamide group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness of 3-Pyrrol-1-ylbenzamide: this compound combines the properties of both pyrrole and benzamide, making it a versatile compound with unique reactivity and biological activity.

Properties

IUPAC Name

3-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-11(14)9-4-3-5-10(8-9)13-6-1-2-7-13/h1-8H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOHBCPSMXYXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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